molecular formula C14H22N6O3S B6783629 [(3S,4R)-1-(3-methyltriazol-4-yl)sulfonyl-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol

[(3S,4R)-1-(3-methyltriazol-4-yl)sulfonyl-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B6783629
M. Wt: 354.43 g/mol
InChI Key: POXXRDQUMLVOOI-STQMWFEESA-N
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Description

[(3S,4R)-1-(3-methyltriazol-4-yl)sulfonyl-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyrazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-1-(3-methyltriazol-4-yl)sulfonyl-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the pyrazole ring: This step often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Formation of the triazole ring: This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Sulfonylation and final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-1-(3-methyltriazol-4-yl)sulfonyl-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

[(3S,4R)-1-(3-methyltriazol-4-yl)sulfonyl-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of [(3S,4R)-1-(3-methyltriazol-4-yl)sulfonyl-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [(3S,4R)-1-(3-methyltriazol-4-yl)sulfonyl-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol: shares structural similarities with other compounds containing pyrrolidine, pyrazole, and triazole rings.

    Indole: A fused heterocyclic compound with aromatic properties.

    Benzimidazole: Another fused heterocyclic compound with applications in medicinal chemistry.

    Quinoline: Known for its use in antimalarial drugs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[(3S,4R)-1-(3-methyltriazol-4-yl)sulfonyl-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O3S/c1-10(2)20-7-11(4-16-20)13-8-19(6-12(13)9-21)24(22,23)14-5-15-17-18(14)3/h4-5,7,10,12-13,21H,6,8-9H2,1-3H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXXRDQUMLVOOI-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C2CN(CC2CO)S(=O)(=O)C3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)S(=O)(=O)C3=CN=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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